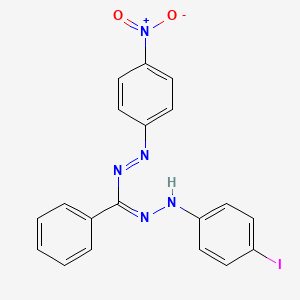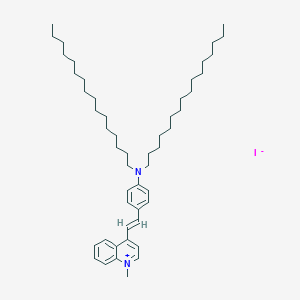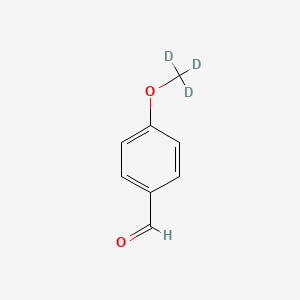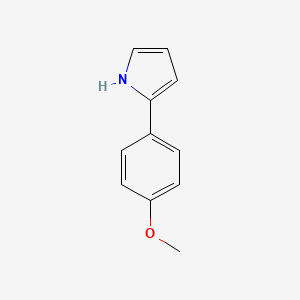
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate” is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
The compound is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .科学的研究の応用
pH Indicator
SNARF™-5F is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Cell Viability and Proliferation Studies
SNARF™-5F is used in cell viability and proliferation studies . The ability of this compound to indicate pH changes allows researchers to monitor the health and proliferation of cells.
Ionic Homeostasis and Signaling
This compound is used in studies of ionic homeostasis and signaling . Changes in intracellular pH can affect ionic homeostasis and signaling pathways, and SNARF™-5F provides a way to monitor these changes.
Fluorescence Microscopy
SNARF™-5F is used in fluorescence microscopy . Its fluorescence properties make it useful for visualizing pH changes in cells under a microscope.
Flow Cytometry
This compound is also used in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. SNARF™-5F can be used to monitor pH changes in individual cells as they flow past a viewing window.
Microplate Reader Assays
SNARF™-5F is used in microplate reader assays . These assays are used to measure various biochemical and cellular reactions. The fluorescence properties of SNARF™-5F make it a valuable tool in these assays.
作用機序
The compound works as a pH indicator, exhibiting a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of 5-(6)-Carboxy RhodFluor with acetoxymethyl chloride followed by the acetylation of the resulting product with acetic anhydride.", "Starting Materials": [ "5-(6)-Carboxy RhodFluor", "Acetoxymethyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 5-(6)-Carboxy RhodFluor in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetoxymethyl chloride dropwise to the mixture and stir for an additional 2 hours.", "Step 3: Pour the mixture into a separatory funnel and extract with DCM. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in DCM and add acetic anhydride and pyridine. Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the mixture into a separatory funnel and extract with methanol. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the final product, 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate." ] } | |
CAS番号 |
126208-13-7 |
分子式 |
C32H25NO9 |
分子量 |
567.54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)

